Ammonium 5-(carbamoyl)isoxazol-3-olate
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Description
Ammonium 5-(carbamoyl)isoxazol-3-olate is a biochemical compound used for proteomics research . It has a molecular weight of 145.12 and a molecular formula of C4H7N3O3•xNH3 .
Molecular Structure Analysis
The molecular structure of Ammonium 5-(carbamoyl)isoxazol-3-olate is represented by the formula C4H7N3O3•xNH3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Proteomics Research
Ammonium 5-(carbamoyl)isoxazol-3-olate is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, aiding in the identification of protein-protein interactions and post-translational modifications .
Medicinal Chemistry
This compound is part of the isoxazole class, which is significant in medicinal chemistry. Isoxazoles, including Ammonium 5-(carbamoyl)isoxazol-3-olate, are studied for their biological activities , such as antimicrobial, antiviral, antitumor, anti-inflammatory, and immunomodulating properties .
Synthesis of Biologically Active Compounds
Due to the presence of a labile N–O bond, Ammonium 5-(carbamoyl)isoxazol-3-olate can be transformed into various 1,3-bifunctional derivatives of carbonyl compounds. These derivatives are valuable for synthesizing new biologically active molecules .
Development of Anticonvulsant Drugs
Research into isoxazole compounds has shown potential in developing anticonvulsant drugs . The structural features of Ammonium 5-(carbamoyl)isoxazol-3-olate may contribute to the creation of new medications for treating epilepsy .
Anti-inflammatory Applications
Isoxazole derivatives are known for their anti-inflammatory effects. Ammonium 5-(carbamoyl)isoxazol-3-olate could be used to synthesize compounds with potential use in treating inflammatory diseases .
Antidiabetic Drug Research
The isoxazole ring is a common feature in many antidiabetic drugs. Ammonium 5-(carbamoyl)isoxazol-3-olate may play a role in the synthesis of new drugs aimed at managing diabetes .
Antimicrobial Agent Development
The antimicrobial properties of isoxazoles make them candidates for developing new antimicrobial agents. Ammonium 5-(carbamoyl)isoxazol-3-olate could be a starting point for creating compounds to combat bacterial infections .
Cancer Research
Isoxazole derivatives, including Ammonium 5-(carbamoyl)isoxazol-3-olate, are explored for their antitumor properties . They may lead to the discovery of novel chemotherapeutic agents that target specific cancer cells .
properties
IUPAC Name |
azanium;3-oxo-1,2-oxazole-5-carboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCADWYYAJNIWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(=N)[O-].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675611 |
Source
|
Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium 5-(carbamoyl)isoxazol-3-olate | |
CAS RN |
81965-22-2 |
Source
|
Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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